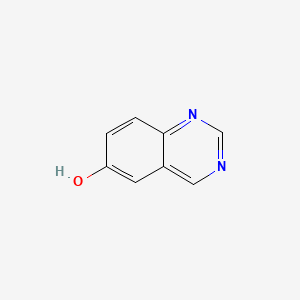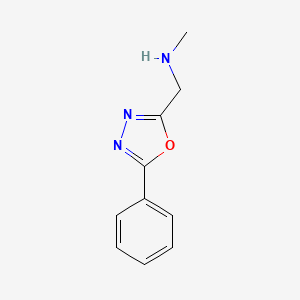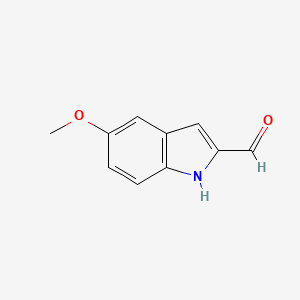
5-Methoxy-1H-indole-2-carbaldehyde
Übersicht
Beschreibung
5-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of 5-Methoxy-1H-indole-2-carbaldehyde involves several steps. One of the methods involves the use of active manganese (IV) oxide (MnO2) in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through a Celite pad and the filtrate is evaporated in vacuo. The residue is purified by column chromatography using ethyl acetate-hexane as an eluent .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-indole-2-carbaldehyde can be represented by the SMILES stringCOc1ccc2[nH]c(C=O)cc2c1 . The InChI code for this compound is 1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 . Chemical Reactions Analysis
5-Methoxy-1H-indole-2-carbaldehyde can participate in various chemical reactions. For instance, it can be used as a reactant in preparation of indolylquinoxalines by condensation reactions, reactant in preparation of alkylindoles via Ir-catalyzed reductive alkylation, reactant in arylation reactions using a palladium acetate catalyst, reactant in enantioselective Friedel-Crafts alkylation and reactant in stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .Physical And Chemical Properties Analysis
5-Methoxy-1H-indole-2-carbaldehyde is a solid compound . Its molecular weight is 175.18 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions
5-Methoxy-1H-indole-2-carbaldehyde has been utilized in nucleophilic substitution reactions to generate a range of indole derivatives. These reactions demonstrate its versatility as an electrophile, reacting regioselectively at the 2-position with various nucleophiles. This capability facilitates the synthesis of complex molecules, such as 2,3,6-trisubstituted indoles and novel pyrimido[1,2-a]indole derivatives, showcasing its potential in creating pharmacologically relevant compounds (Yamada et al., 2009).
Structural and Spectral Studies
Investigations into the structural and spectral properties of 5-Methoxy-1H-indole-2-carbaldehyde derivatives have led to the synthesis of novel compounds. These studies have utilized various characterization techniques, including NMR and X-ray crystallography, to confirm the structural properties of the synthesized products. Such research underlines the importance of 5-Methoxy-1H-indole-2-carbaldehyde in the development of new materials with potential applications in chemical sensors, pharmaceuticals, and materials science (Meng et al., 2013).
Crystal Structure Interactions
The crystal structure and intermolecular interactions of 5-Methoxy-1H-indole-2-carbaldehyde derivatives have been explored, revealing insights into their stability and reactivity. Studies employing Hirshfeld surface analysis and thermal analysis have provided detailed understandings of the molecular interactions within crystal structures. This knowledge is crucial for designing compounds with specific physical and chemical properties for applications in various fields, including pharmaceuticals and materials science (Barakat et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including 5-Methoxy-1H-indole-2-carbaldehyde, are ideal precursors for the synthesis of active molecules . They have attracted the attention of the chemical community due to their importance in natural products and drugs . Future research could focus on the development of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders .
Eigenschaften
IUPAC Name |
5-methoxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXXJMABHGXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356584 | |
| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indole-2-carbaldehyde | |
CAS RN |
21778-81-4 | |
| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-indole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

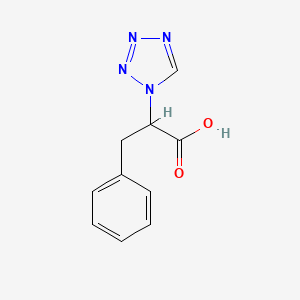
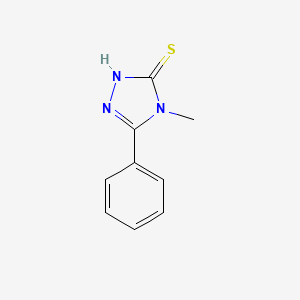
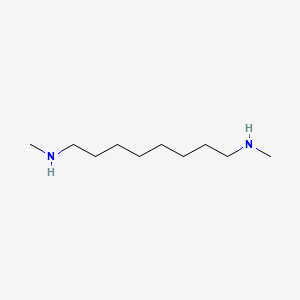
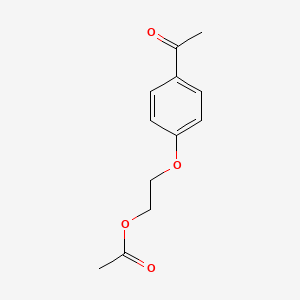
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)
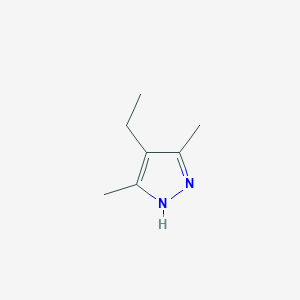
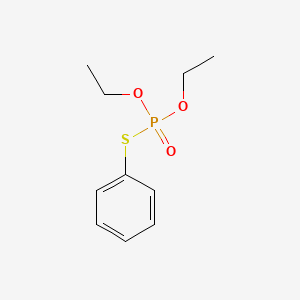
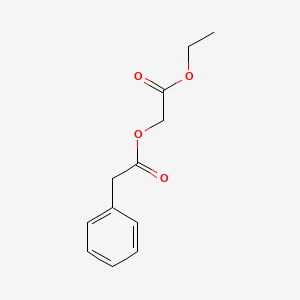
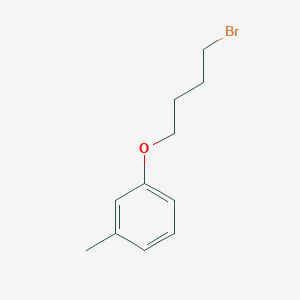
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
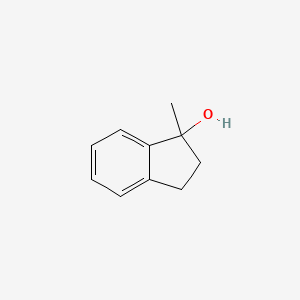
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
